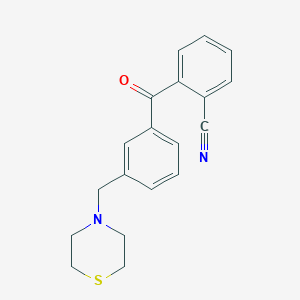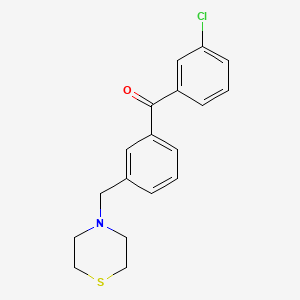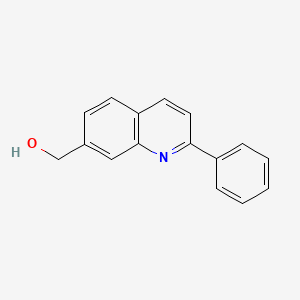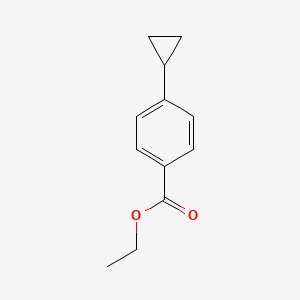
Ethyl 4-cyclopropylbenzoate
概要
説明
Ethyl 4-cyclopropylbenzoate is an organic compound with the molecular formula C12H14O2. It is an ester derived from 4-cyclopropylbenzoic acid and ethanol. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 4-cyclopropylbenzoate can be synthesized through the esterification of 4-cyclopropylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reaction conditions are optimized to achieve high yields and purity of the product. The use of catalysts and solvents is carefully controlled to ensure efficient production.
化学反応の分析
Types of Reactions
Ethyl 4-cyclopropylbenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 4-cyclopropylbenzoic acid and ethanol under acidic or basic conditions.
Reduction: Reduction of the ester with lithium aluminum hydride can produce 4-cyclopropylbenzyl alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters.
Substitution: Nucleophilic reagents such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Hydrolysis: 4-cyclopropylbenzoic acid and ethanol.
Reduction: 4-cyclopropylbenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
科学的研究の応用
Ethyl 4-cyclopropylbenzoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in the synthesis of active pharmaceutical ingredients.
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Biological Studies: The compound is studied for its biological activity and potential therapeutic effects.
作用機序
The mechanism of action of ethyl 4-cyclopropylbenzoate involves its interaction with specific molecular targets. In biological systems, the ester can be hydrolyzed to release 4-cyclopropylbenzoic acid, which may interact with enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Ethyl 4-cyclopropylbenzoate can be compared with other esters of benzoic acid, such as ethyl benzoate and methyl benzoate. While all these compounds share similar ester functional groups, this compound is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties.
List of Similar Compounds
- Ethyl benzoate
- Methyl benzoate
- Propyl benzoate
- Butyl benzoate
These similar compounds differ in their alkyl groups attached to the ester functional group, which influences their reactivity and applications.
特性
IUPAC Name |
ethyl 4-cyclopropylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-14-12(13)11-7-5-10(6-8-11)9-3-4-9/h5-9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMHLKSASWMUFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635044 | |
| Record name | Ethyl 4-cyclopropylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35391-85-6 | |
| Record name | Ethyl 4-cyclopropylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

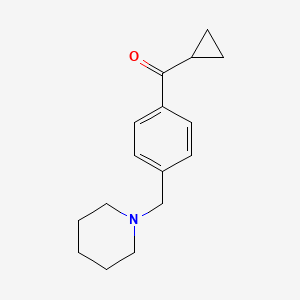
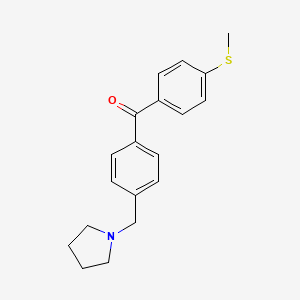
![Ethyl 4-(4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl)benzoate](/img/structure/B1613254.png)
![2,5-Dimethyl-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613255.png)

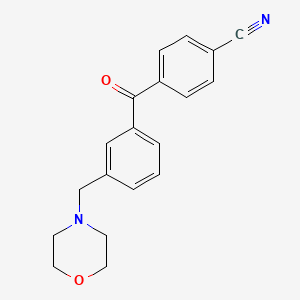
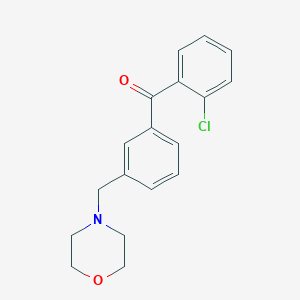
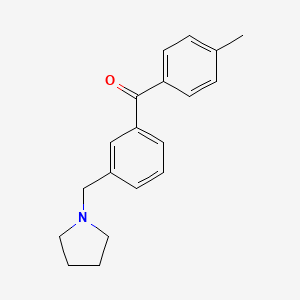
![3-Cyano-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1613264.png)
![4'-Chloro-3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone](/img/structure/B1613265.png)
